Masked Chain Termination vs. Classic Chain Termination
Gemcitabine triphosphate (dFdCTP) induces 'masked chain termination,' a mechanism distinct from the classic chain termination caused by cytarabine triphosphate (ara-CTP). Following incorporation of dFdCTP into DNA, DNA polymerase adds one more nucleotide before polymerization is halted. Critically, proof-reading exonucleases are unable to excise the incorporated gemcitabine nucleotide from this penultimate position, effectively locking the drug into DNA . In contrast, ara-CTP acts as a classic chain terminator immediately upon incorporation and is susceptible to excision . This fundamental mechanistic difference is a key driver of gemcitabine's unique activity profile.
| Evidence Dimension | Mechanism of DNA chain termination |
|---|---|
| Target Compound Data | Masked chain termination; allows one additional nucleotide addition post-incorporation; resistant to exonuclease proofreading. |
| Comparator Or Baseline | Cytarabine triphosphate (ara-CTP): Classic chain termination; immediate cessation; susceptible to exonuclease excision. |
| Quantified Difference | Qualitative mechanistic distinction with profound functional consequences. |
| Conditions | In vitro DNA polymerase assays and cellular studies. |
Why This Matters
This mechanism explains why gemcitabine is active in solid tumors while cytarabine is not, making dFdCTP essential for studies of gemcitabine's unique pharmacodynamics.
- [1] Plunkett, W., Huang, P., & Gandhi, V. (1995). Preclinical characteristics of gemcitabine. Anti-cancer drugs, 6(SUPPL. 6), 7-13. View Source
- [2] Huang, P., Chubb, S., Hertel, L. W., Grindey, G. B., & Plunkett, W. (1995). Induction of apoptosis by gemcitabine. Semin Oncol, 22(4 Suppl 11), 19-25. View Source
